molecular formula C8H9ClN2 B6284670 2-chloro-3-cyclopropylpyridin-4-amine CAS No. 1381935-49-4

2-chloro-3-cyclopropylpyridin-4-amine

Cat. No.: B6284670
CAS No.: 1381935-49-4
M. Wt: 168.62 g/mol
InChI Key: GLLKYROHDKZUEO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-3-cyclopropylpyridin-4-amine typically involves the substitution and construction of the pyridine ring. One common method is the reduction of 2-chloro-4-methyl-3-nitropyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-3-cyclopropylpyridin-4-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-3-cyclopropylpyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

2-chloro-3-cyclopropylpyridin-4-amine can be compared with other similar compounds, such as:

  • 2-chloro-3-fluoropyridine
  • 2-chloro-3-methylpyridine
  • 2-chloro-3-nitropyridine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and reactivity . The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-cyclopropylpyridin-4-amine involves the introduction of a chloro group and a cyclopropyl group onto a pyridine ring, followed by the conversion of the resulting intermediate to an amine.", "Starting Materials": [ "2-cyanopyridine", "cyclopropylmagnesium bromide", "thionyl chloride", "ammonia" ], "Reaction": [ "2-cyanopyridine is reacted with cyclopropylmagnesium bromide in the presence of a catalyst to form 2-cyclopropylpyridine.", "2-cyclopropylpyridine is then treated with thionyl chloride to introduce a chloro group at the 3-position of the pyridine ring, forming 2-chloro-3-cyclopropylpyridine.", "Finally, 2-chloro-3-cyclopropylpyridine is reacted with ammonia to convert the cyano group to an amine, yielding 2-chloro-3-cyclopropylpyridin-4-amine." ] }

CAS No.

1381935-49-4

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-3-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-8-7(5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2,(H2,10,11)

InChI Key

GLLKYROHDKZUEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CN=C2Cl)N

Purity

95

Origin of Product

United States

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